molecular formula C14H13ClN2O2S B2628389 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034543-63-8

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2628389
CAS No.: 2034543-63-8
M. Wt: 308.78
InChI Key: XHZIMBPYXBRSAE-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound belonging to the thiadiazole family. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a derivative of thiadiazole . Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . They have been studied for their broad spectrum of biological activities, including anticancer properties .

Mode of Action

Thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . This allows them to interact with their targets within the cell. The specific interactions and resulting changes would depend on the particular targets of the compound.

Biochemical Pathways

Given the broad biological activities of thiadiazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific targets and interactions of the compound.

Pharmacokinetics

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may have good bioavailability .

Result of Action

Given the broad biological activities of thiadiazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of a thiadiazole ring through cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several scientific research applications:

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-16-13-7-2-3-8-14(13)17(20(16,18)19)10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZIMBPYXBRSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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